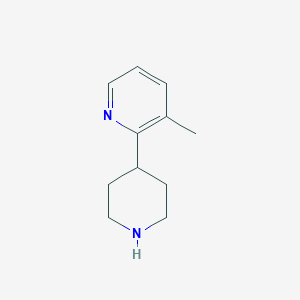

Pyridine, 3-methyl-2-(4-piperidinyl)-

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure in which at least one of the ring atoms is nitrogen. These structures are fundamental to the chemistry of life, forming the core of many essential biomolecules, including nucleic acids and amino acids. In synthetic chemistry, they are foundational building blocks for a vast array of functional molecules.

Pyridine (B92270) , a six-membered aromatic heterocycle, is a key pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and other intermolecular interactions with biological targets. nih.govnih.gov Its derivatives are found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.gov The pyridine nucleus is a versatile scaffold that medicinal chemists frequently employ in rational drug design to enhance the pharmacokinetic properties of drug candidates. nih.gov

Piperidine (B6355638) , a saturated six-membered nitrogen heterocycle, is another crucial structural motif in pharmaceuticals and natural products. nih.govscielo.org.mx Its flexible, three-dimensional structure allows it to interact favorably with protein binding sites. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihistamine properties. scielo.org.mxmdpi.com

The combination of these two moieties in "Pyridine, 3-methyl-2-(4-piperidinyl)-" creates a hybrid structure with the potential for unique chemical and biological properties, drawing upon the aromaticity and hydrogen bonding capacity of the pyridine ring and the conformational flexibility of the piperidine ring.

Significance in Contemporary Medicinal Chemistry and Organic Synthesis

The deliberate design and synthesis of hybrid molecules containing both pyridine and piperidine rings is a well-established strategy in modern medicinal chemistry. researchgate.net These conjugates are often developed to target a wide array of biological systems, with research demonstrating their potential as antibacterial, antifungal, antimalarial, and anticancer agents. researchgate.net The synergistic effect of combining these two pharmacologically important scaffolds can lead to compounds with enhanced biological activity.

In the realm of organic synthesis, the development of efficient methods for creating pyridine-piperidine linkages is an ongoing area of research. Common synthetic strategies often involve the hydrogenation of a corresponding pyridine precursor to form the piperidine ring. nih.gov The synthesis of specifically substituted derivatives like "Pyridine, 3-methyl-2-(4-piperidinyl)-" would require regioselective control to ensure the desired connectivity and substitution pattern.

Overview of Prior Research Trajectories for Pyridine and Piperidine Conjugates

The scientific literature reveals a consistent and evolving interest in the synthesis and biological evaluation of molecules that integrate pyridine and piperidine structures. Historical and ongoing research has explored a variety of linkage patterns and substitution on both rings to modulate the physicochemical and pharmacological properties of the resulting compounds.

For instance, research into compounds like "3-(Piperidin-4-ylmethoxy)pyridine" has yielded potent inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.govnih.gov These studies highlight the importance of the relative orientation and linkage of the two rings for biological activity. Similarly, other pyridine-piperidine derivatives have been investigated for their potential in treating neurological disorders and for their antimicrobial properties. scielo.org.mxevitachem.com

While specific, in-depth research focused solely on "Pyridine, 3-methyl-2-(4-piperidinyl)-" is not extensively documented in publicly available scientific literature, the foundational knowledge from related pyridine-piperidine conjugates provides a strong rationale for its potential as a scaffold in future drug discovery and materials science endeavors. The established biological significance of both the 3-methylpyridine (B133936) and 4-substituted piperidine motifs suggests that their combination could lead to novel compounds with valuable therapeutic properties.

Below is a table summarizing the key characteristics of the core heterocyclic components of the subject compound:

| Heterocycle | Structure Type | Key Features in Medicinal Chemistry |

| Pyridine | Aromatic | Planar structure, hydrogen bond acceptor, modulates solubility and metabolic stability. nih.gov |

| Piperidine | Saturated | Flexible 3D conformation, basic nitrogen atom, common in alkaloids and synthetic drugs. nih.govscielo.org.mx |

Further investigation into the synthesis and biological profiling of "Pyridine, 3-methyl-2-(4-piperidinyl)-" is warranted to fully elucidate its potential contributions to advanced chemical and biological research. The rich history of its parent heterocycles suggests a promising future for this and related molecular structures.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-methyl-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 |

InChI Key |

JQVOQMXMMUIVDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 3 Methyl 2 4 Piperidinyl and Analogous Structures

Strategies for Pyridine (B92270) Ring Derivatization

The formation of the 3-methyl-2-substituted pyridine core is a critical aspect of the synthesis. Key strategies include the de novo construction of the pyridine ring through cyclization reactions and the aromatization of pre-existing six-membered nitrogen heterocycles.

Cyclization Reactions in Pyridine Core Formation

Cyclization reactions provide a direct route to the pyridine skeleton from acyclic precursors. These methods are valued for their ability to build the core structure with desired substitution patterns in a single, convergent step. One prominent approach is the condensation of carbonyl compounds with a nitrogen source, such as ammonia (B1221849). rsc.org Variations of this strategy, like the Hantzsch and Bohlmann-Rahtz syntheses, are foundational in pyridine chemistry, although they can be limited by the requirement for specific electron-withdrawing groups in the starting materials. nih.gov

More contemporary methods offer greater flexibility and milder reaction conditions. A modular approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, which proceeds through a 3-azatriene electrocyclization and subsequent air oxidation to yield highly substituted pyridines. researchgate.net Another strategy involves the reaction of 3-halo-1-azaallylic carbanions with ω-iodoazides, leading to the formation of halogenated cyclic imines that can be converted to 2,3-disubstituted pyridines. nih.gov

A particularly relevant industrial method for the synthesis of 3-methylpyridine (B133936) (3-picoline) involves the gas-phase reaction of formaldehyde, paracetaldehyde, and ammonia over a catalyst at elevated temperatures and pressures. researchgate.net This highlights the importance of cyclocondensation reactions in producing the fundamental 3-methylpyridine scaffold on a large scale.

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Classical Condensations (e.g., Hantzsch) | Carbonyl compounds, ammonia/amines | Fundamental, often requires specific activating groups | rsc.orgnih.gov |

| Cascade C-N Coupling/Electrocyclization | Alkenylboronic acids, α,β-unsaturated ketoximes | Modular, mild conditions, good functional group tolerance | researchgate.net |

| Gas-Phase Cyclocondensation | Aldehydes, ammonia | Industrial scale, high temperature/pressure | researchgate.net |

| From Halo-azaallylic Anions | α-halogenated ketimines, ω-iodoazides | Leads to 2,3-disubstituted products | nih.gov |

Catalytic Dehydrogenation Approaches for Pyridine Ring Aromatization

An alternative to de novo synthesis is the aromatization of a pre-existing saturated or partially saturated nitrogen-containing ring. Catalytic dehydrogenation is a powerful method for converting piperidines and their derivatives into the corresponding pyridines. This approach is particularly relevant for the synthesis of 3-methylpyridine from 3-methylpiperidine.

The process typically involves passing the vaporized piperidine (B6355638) derivative over a heterogeneous catalyst at elevated temperatures (200–400 °C). google.comajchem-a.com Noble metals, particularly palladium or platinum on a support material like alumina (B75360) or silica, are effective catalysts for this transformation. google.com The reaction involves the cyclization of an aliphatic diamine (like 2-methyl-1,5-diaminopentane) to form the piperidine ring, followed by the simultaneous dehydrogenation to the aromatic pyridine. ajchem-a.com This method offers a direct route to the aromatic system from a saturated precursor. The efficiency of catalytic dehydrogenative aromatization makes it an environmentally favorable option, often using oxygen as the oxidant or a hydrogen transfer strategy, with water being the primary byproduct. researchgate.net

| Piperidine Substrate | Catalyst | Temperature Range | Key Outcome | Reference |

|---|---|---|---|---|

| 3-Methylpiperidine | Palladium on a support | 200–400 °C | Formation of 3-methylpyridine | google.comajchem-a.com |

| Piperidine | Silicon dioxide activated with Cu, Ni, Cr | Gas phase with H₂ carrier | Formation of pyridine | snnu.edu.cn |

| 4-Methylpiperidine | Supported pincer-ligated iridium | Gas phase, continuous flow | Acceptorless dehydrogenation | mdpi.com |

Approaches for Piperidine Moiety Introduction and Functionalization

Once the pyridine core is established, the next critical step is the introduction and functionalization of the piperidine moiety at the 2-position of the pyridine ring.

Reductive Amination Protocols for Piperidine Scaffold Assembly

Reductive amination is a widely used and versatile method for the formation of carbon-nitrogen bonds and is highly applicable to the synthesis of piperidine-containing structures. rsc.orgnih.gov This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing 2-(4-piperidinyl)pyridine structures, a plausible strategy is the reductive amination of a 3-methyl-2-halopyridine with piperidin-4-one, followed by reduction of the resulting intermediate. Alternatively, a double reductive amination approach can be employed on dicarbonyl compounds to construct the piperidine skeleton directly. acsgcipr.org Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts represents a modern variant, allowing for the conversion of readily available pyridine derivatives into N-aryl piperidines through a reductive transamination process. nih.gov This method proceeds under mild conditions and expands the toolbox for dearomatization and skeletal editing. nih.gov

Stereoselective Synthesis of Piperidine-Containing Architectures

Controlling the stereochemistry of the piperidine ring is often crucial, especially when chiral centers are present. Numerous stereoselective methods have been developed for the synthesis of substituted piperidines. These approaches often rely on chiral auxiliaries, catalysts, or starting materials to induce asymmetry.

One powerful strategy involves the dearomatization of pyridine precursors. For instance, a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov Another approach is the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469), which can furnish 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.orgfigshare.com These intermediates can then be reduced to the corresponding enantioenriched piperidines. snnu.edu.cnnih.govorganic-chemistry.orgfigshare.com

Furthermore, multicomponent reactions have been developed for the stereoselective synthesis of polysubstituted piperidines. For example, a four-component reaction can yield highly functionalized piperidines with control over multiple stereocenters. nih.gov These methods provide rapid access to complex and structurally diverse piperidine scaffolds.

Advanced Synthetic Protocols and Reaction Development

Modern organic synthesis has seen the development of advanced protocols that enhance efficiency, selectivity, and molecular complexity. Multi-component reactions (MCRs) are particularly noteworthy as they allow for the combination of three or more reactants in a single operation to form a complex product that incorporates most of the atoms of the starting materials. nih.gov

For the synthesis of polysubstituted pyridines, a three-component process has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov Similarly, the Hantzsch pyridine synthesis, a classic MCR, can be catalyzed by agents like cerium (IV) ammonium (B1175870) nitrate (B79036) in an aqueous medium to produce 2,4,6-trisubstituted pyridines efficiently. researchgate.net These advanced methodologies offer significant advantages in terms of atom economy and procedural simplicity for constructing complex molecules like "Pyridine, 3-methyl-2-(4-piperidinyl)-" and its analogs.

Utilization of Cross-Coupling Reactions in Conjugate Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in assembling the biaryl-like scaffold of 2-substituted pyridines and in the functionalization of the pyridine and piperidine rings.

Palladium-catalyzed reactions such as the Suzuki, Negishi, and Stille couplings are widely employed for creating C(sp²)–C(sp²) bonds, which is essential for synthesizing analogs where the piperidine at the 2-position is replaced by an aryl or other unsaturated group. organic-chemistry.orgnih.govorgsyn.org The Suzuki reaction, which couples an organoboron compound with a halide, is particularly attractive due to the stability and low toxicity of the boronic acid reagents. nih.govresearchgate.netresearchgate.netharvard.edu For instance, the coupling of a 2-halopyridine with an appropriate boronic acid can be achieved with high efficiency. A ligand-free Suzuki reaction catalyzed by palladium acetate (B1210297) in an aqueous/organic solvent system has been shown to be effective for the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) and various arylboronic acids, with yields often exceeding 80%. nih.govdntb.gov.ua

The Negishi coupling, which utilizes organozinc reagents, offers a powerful alternative, often demonstrating high functional group tolerance and reactivity, even with challenging substrates like chloro-pyridines. orgsyn.orgwikipedia.orgresearchgate.netrsc.org The choice of palladium or nickel catalysts, along with specific ligands, can be tailored to the specific substrates being coupled. wikipedia.org

A significant advancement in synthesizing 3-substituted piperidine moieties, directly relevant to the target scaffold, involves a Rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgnih.govacs.org This method allows for the coupling of arylboronic acids to a dihydropyridine precursor, which can then be reduced to the corresponding 3-substituted piperidine. nih.govacs.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to enantioenriched 3-piperidines with high yields and excellent enantioselectivity. organic-chemistry.orgnih.govacs.org

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ (Ligand-free) | 2,3,5-trichloropyridine, Arylboronic acids | 3,5-dichloro-2-arylpyridines | 75-94% | nih.gov |

| Negishi Coupling | Pd₂(dba)₃ / XPhos | 2-pyridylzinc bromide, Aryl chlorides | 2-Arylpyridines | High yields reported | researchgate.net |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Aryl-tetrahydropyridines | Good to excellent | organic-chemistry.orgnih.gov |

Intramolecular Cyclization and Ring-Closing Methodologies

Intramolecular cyclization strategies provide powerful pathways to construct the piperidine ring system from acyclic precursors. These methods often offer excellent control over stereochemistry.

Ring-closing metathesis (RCM) has emerged as a premier method for the synthesis of unsaturated nitrogen heterocycles, including tetrahydropyridines, which are direct precursors to piperidines. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene. wikipedia.orgnih.govepa.govcaltech.eduacs.org The functional group tolerance of modern RCM catalysts is broad, allowing for the synthesis of complex and highly functionalized cyclic amines. wikipedia.orgorganic-chemistry.org Yields for the formation of six-membered rings, such as tetrahydropyridines, are often high, and catalyst loadings can be significantly low (as low as 500 ppm). wikipedia.orgnih.govepa.govcaltech.edu

Radical-mediated amine cyclization offers another route to the piperidine scaffold. nih.gov For example, the cyclization of 1,6-enynes can be initiated by a radical initiator like triethylborane (B153662) to form polysubstituted piperidines. nih.gov More recently, visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed, providing densely functionalized piperidines with high diastereoselectivity. researchgate.netnih.gov This method proceeds via a 6-exo-trig cyclization initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin. researchgate.netnih.gov

Ene cyclizations of 4-aza-1,7-dienes, catalyzed by Lewis acids such as MeAlCl₂, can produce 3,4-disubstituted piperidines with high diastereoselectivity, favoring the trans isomer. rsc.orgresearchgate.net The nature of the activating group on the enophile is crucial for the success and stereochemical outcome of the reaction. rsc.org

| Methodology | Catalyst/Reagent | Precursor Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs Catalysts (Ru-based) | Acyclic Dienes | Tetrahydropyridines | High yields, low catalyst loading, broad functional group tolerance. | wikipedia.orgepa.gov |

| Radical Silylative Cyclization | Eosin Y (photocatalyst), Ph₂SiH₂ | Aza-1,6-dienes | Polysubstituted Piperidines | Visible-light driven, high diastereoselectivity (cis). | researchgate.netnih.gov |

| Lewis Acid-Catalyzed Ene Cyclization | MeAlCl₂ | 4-Aza-1,7-dienes | 3,4-Disubstituted Piperidines | High diastereoselectivity (>200:1 for trans isomer). | rsc.org |

Condensation Reactions for Pyridinone-Piperidine Scaffolds

Condensation reactions are fundamental transformations for building heterocyclic rings, often by forming multiple carbon-carbon and carbon-nitrogen bonds in a single step or sequence. These methods are particularly effective for constructing pyridinone and highly substituted piperidine cores.

The Knoevenagel condensation is a classic C-C bond-forming reaction involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine. wikipedia.org This reaction is a key step in the synthesis of various pyridin-2(1H)-one derivatives. wikipedia.orglnu.edu.cn For instance, a three-component, one-pot reaction of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a cyclic secondary amine like piperidine can efficiently produce fully substituted pyridin-2(1H)-ones. lnu.edu.cnrsc.org In this tandem sequence, piperidine acts as both a base for the initial Knoevenagel condensation and as a nucleophile for a subsequent ring-opening of the cyclopropane. lnu.edu.cn

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex, polysubstituted piperidine scaffolds in a single operation from simple, readily available starting materials. acs.orgtaylorfrancis.comacs.org A four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium acetate can generate highly functionalized 2-piperidinones with high stereoselectivity. acs.org The reaction proceeds through a cascade of Michael addition, nitro-Mannich reaction, and lactamization. acs.org The diversity of the final products can be easily achieved by simply varying the starting components, making MCRs a powerful tool in combinatorial chemistry and drug discovery. acs.orgtaylorfrancis.com

| Reaction Type | Key Reactants | Catalyst/Base | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|---|

| Tandem Knoevenagel Condensation | 1-Acetyl-1-carbamoyl cyclopropanes, Malononitrile, Piperidine | Piperidine (dual role) | Fully substituted Pyridin-2(1H)-ones | One-pot, three-component synthesis. | lnu.edu.cnrsc.org |

| Four-Component Reaction | β-Nitrostyrenes, Aromatic aldehydes, Dialkyl malonates, Ammonium acetate | Ammonium acetate | Polysubstituted 2-Piperidinones | High stereoselectivity, diversity-oriented synthesis. | acs.org |

| Pseudo Five-Component Reaction | β-Nitrostyrenes, Meldrum's acid, Aromatic aldehydes, Ammonium acetate | Ammonium acetate | Highly functionalized Piperidines | One-pot synthesis of complex structures. | acs.org |

Large-Scale Production and Process Optimization Strategies

Translating a laboratory synthesis to large-scale industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. Process optimization is critical to developing a viable manufacturing route.

For pyridine and piperidine derivatives, a key strategy for enhancing production efficiency is the adoption of continuous flow chemistry. organic-chemistry.orgrsc.orgresearchgate.net Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch processes. rsc.orgresearchgate.net This precise control can lead to higher yields, improved safety profiles (especially for highly exothermic or hazardous reactions), and easier scalability. organic-chemistry.orgrsc.org For example, the Bohlmann-Rahtz pyridine synthesis has been successfully transferred to a continuous flow microwave reactor, providing improvements in reaction kinetics and processing rates. researchgate.net The N-oxidation of pyridine derivatives has also been optimized in a continuous flow packed-bed microreactor, achieving yields up to 99% with significantly shorter reaction times and demonstrating stability over 800 hours of continuous operation. organic-chemistry.org

The development of scalable, robust, and cost-effective synthetic routes is paramount. This often involves replacing expensive or hazardous reagents with cheaper, safer alternatives and minimizing the number of purification steps. For piperidine derivatives, scalable syntheses have been developed that focus on using commercially available starting materials and optimizing reaction conditions to achieve high yields with minimal chromatographic purification. dicp.ac.cnacs.orgresearchgate.net For instance, a scalable route to 3,5-disubstituted piperidines has been developed utilizing enzymatic hydrolysis as a key step. researchgate.net In the synthesis of cinnamic acids, precursors to many pharmaceuticals, a pyridine- and piperidine-free Knoevenagel-Doebner condensation was developed to improve the sustainability and safety of the process on a multi-kilogram scale. researchgate.net

Optimization of reaction parameters, such as catalyst loading, solvent choice, and temperature, is crucial. For the rhodium-catalyzed synthesis of chiral piperidines, the reaction has been shown to be easily scalable to the multi-hundred-gram scale, demonstrating its industrial potential. dicp.ac.cn Reactor design also plays a critical role; optimizing mixing and heat transfer can prevent the formation of byproducts and maximize the yield of the desired product. aidic.it

| Strategy | Methodology/Technology | Example Application | Key Advantages | Reference |

|---|---|---|---|---|

| Process Intensification | Continuous Flow Microwave Reactor | Bohlmann-Rahtz Pyridine Synthesis | Improved kinetics, higher throughput, better process control. | researchgate.net |

| Green Chemistry | Pyridine-free Knoevenagel-Doebner Condensation | Synthesis of Cinnamic Acids | Eliminates toxic reagents, improves safety and sustainability. | researchgate.net |

| Scalable Synthesis Design | Enzymatic Resolution | Synthesis of 3,5-disubstituted Piperidines | High enantiomeric excess on a large scale. | researchgate.net |

| Automated Optimization | Self-optimizing Flow Machine with Bayesian Optimization | Synthesis of Pyridine–oxazoline (PyOX) ligands | Rapid optimization of yield and space-time yield. | rsc.orgresearchgate.net |

Pharmacological and Biological Target Engagement Investigations of Pyridine, 3 Methyl 2 4 Piperidinyl Derivatives

Receptor Interaction and Binding Dynamics

Derivatives of the Pyridine (B92270), 3-methyl-2-(4-piperidinyl)- scaffold have been investigated for their interactions with various receptor systems, demonstrating a range of activities from antagonism to high-affinity binding. These interactions are crucial for understanding their potential therapeutic applications, particularly in the realm of neurological disorders.

Research has primarily focused on the antagonist properties of these derivatives at several key receptors.

Sigma (σ) Receptors : Certain polyfunctionalized pyridine derivatives have been identified as having high affinity for σ1 receptors and significant selectivity over the σ2 subtype. nih.govresearchgate.net Specifically, compounds bearing a basic amino group in the piperidine (B6355638) ring are typical σ1 receptor antagonists. nih.gov The σ1 receptor antagonist S1RA, which is structurally related, has entered clinical trials for neuropathic pain, highlighting the therapeutic potential of targeting this receptor. nih.gov

NMDA Receptors : A series of pyridine- and piperidine-2-carboxylic acid derivatives have been prepared and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Molecular modeling studies suggest that the binding geometry of these compounds within the NMDA receptor differs from that of other phosphonic-containing antagonists. nih.gov

Adenosine (B11128) Receptors : Dihydropyridine (B1217469) and pyridine derivatives have shown binding to A1, A2A, and A3 subtypes of adenosine receptors. nih.gov Structural modifications, such as the inclusion of a 6-phenyl group, have been shown to enhance selectivity for the A3 receptor, suggesting these compounds could be leads for developing selective A3 adenosine antagonists. nih.gov

Histamine (B1213489) H3 Receptors : Structural analogues, such as 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate, have shown promise as histamine H3 receptor antagonists, which are relevant in the treatment of sleep and cognitive disorders. smolecule.com

Binding affinity studies have quantified the interaction of these derivatives with their receptor targets, often revealing high potency.

A study on polyfunctionalized pyridines identified a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5), with a high affinity for the human σ1 receptor, demonstrating a Ki value of 1.45 nM. nih.gov This compound showed a remarkable 290-fold selectivity over the σ2 receptor subtype. nih.gov Another derivative in the same series showed a Ki of 7.57 nM. nih.gov

For NMDA receptors, the most potent compound from a series of (sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acids was 4-(sulfomethyl)pyridine-2-carboxylic acid, which displayed a modest IC50 of 40 μM. nih.gov

In the adenosine receptor family, a 4-trans-β-styryl dihydropyridine derivative (Compound 24) showed a Ki value of 0.670 μM at human A3 receptors, with 24-fold selectivity over A1 receptors and 74-fold selectivity over A2A receptors. nih.gov Another compound, MRS1097, which includes a 6-phenyl group, was found to be a selective A3 antagonist with a Ki of 0.23 μM. nih.gov

Table 1: Receptor Binding Affinities of Pyridine, 3-methyl-2-(4-piperidinyl)- Derivatives and Analogs This is an interactive table, you can sort and filter the data.

| Compound Class/Derivative | Receptor Target | Binding Affinity | Selectivity |

|---|---|---|---|

| Polyfunctionalized Pyridine (Compound 5) | σ1 Receptor | Ki = 1.45 nM | 290-fold vs. σ2 |

| Polyfunctionalized Pyridine (Compound 2) | σ1 Receptor | Ki = 7.57 nM | N/A |

| 4-(sulfomethyl)pyridine-2-carboxylic acid | NMDA Receptor | IC50 = 40 µM | N/A |

| Dihydropyridine (Compound 24) | A3 Adenosine Receptor | Ki = 0.670 µM | 24-fold vs. A1, 74-fold vs. A2A |

Enzyme Modulation and Inhibitory Profiles

Derivatives of Pyridine, 3-methyl-2-(4-piperidinyl)- have emerged as potent inhibitors of a diverse range of enzymes, playing crucial roles in various pathological conditions. Structure-based drug design and high-throughput screening have identified these compounds as promising scaffolds for developing novel therapeutics.

The inhibitory potency of these derivatives has been extensively studied against several enzymes, revealing activities in the nanomolar to micromolar range.

For instance, against Cholesterol 24-hydroxylase (CH24H), optimization of a 3,4-disubstituted pyridine series led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM. nih.govacs.orgacs.org Another potent CH24H inhibitor, Soticlestat, demonstrated an IC50 of 7.4 nM. nih.gov

In the context of tuberculosis, 4-hydroxy-2-pyridone derivatives were identified as direct inhibitors of the mycobacterial enoyl reductase InhA, with one compound showing an enzymatic IC50 of 0.59 μM and a whole-cell minimum inhibitory concentration (MIC) of 0.16 μM. nih.gov

Against Lysine Specific Demethylase 1 (LSD1), a target in oncology, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds were developed as potent inhibitors with Ki values as low as 29 nM. nih.gov

For cholinesterases, implicated in Alzheimer's disease, a polyfunctionalized pyridine derivative showed potent dual-target activity, inhibiting acetylcholinesterase (AChE) with an IC50 of 13 nM and butyrylcholinesterase (BuChE) with an IC50 of 3.1 µM. nih.gov

Cholesterol 24-Hydroxylase (CH24H) : A significant body of research has focused on 3-piperidinyl pyridine derivatives as inhibitors of CH24H (or CYP46A1), a brain-specific enzyme involved in cholesterol homeostasis. nih.govacs.org Pharmacological inhibition of CH24H is being explored for therapeutic relevance in diseases involving neural hyperexcitation. acs.org Soticlestat, a 4-arylpyridine derivative, is a potent and selective CH24H inhibitor currently in clinical trials for Dravet and Lennox-Gastaut syndromes. acs.orgnih.gov Structure-activity relationship studies indicated that substituents on a pyrazole (B372694) ring attached to the pyridine core could significantly influence potency. acs.org

InhA : The enoyl-acyl carrier protein (ACP) reductase, InhA, is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a clinically validated drug target. nih.gov Direct, NADH-dependent inhibition of InhA has been demonstrated by 4-hydroxy-2-pyridone derivatives, which block the enoyl-substrate binding pocket. nih.govorientjchem.org These compounds are notable for not requiring metabolic activation, unlike the frontline drug isoniazid, and are active against common isoniazid-resistant clinical isolates. nih.gov

Falcipain-2 : This cysteine protease from Plasmodium falciparum is a crucial target for antimalarial drugs, as it is involved in the degradation of host hemoglobin. nih.govnih.gov While various scaffolds like pyrimidines and quinoline-triazole hybrids have been shown to inhibit falcipain-2, specific data on 3-methyl-2-(4-piperidinyl)pyridine derivatives is less defined in the provided context. nih.govrsc.org However, the general class of piperidine-containing compounds has been explored for antimalarial activity. mdpi.com

Phosphoinositide 3-kinases (PI3Ks) : The PI3K signaling pathway is fundamental to cell growth and proliferation and is often dysregulated in cancer. researchgate.net A pyrido[2,3-d]pyrimidin-7(8H)-one derivative, PF-04691502, was identified as a potent dual inhibitor of PI3K and mTOR. researchgate.net While this represents a related pyridine-based scaffold, it highlights the potential for this chemical class to target key oncology pathways.

Other Enzymes : Beyond the primary targets, these derivatives have shown inhibitory activity against Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator, and cholinesterases (AChE and BChE), which are targets in neurodegenerative diseases. nih.govnih.gov

Table 2: Enzyme Inhibitory Profiles of Pyridine, 3-methyl-2-(4-piperidinyl)- Derivatives and Analogs This is an interactive table, you can sort and filter the data.

| Compound/Derivative Class | Enzyme Target | Inhibition Potency |

|---|---|---|

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | CH24H | IC50 = 8.5 nM |

| Soticlestat | CH24H | IC50 = 7.4 nM |

| 4-hydroxy-2-pyridone derivative (NITD-564) | InhA | IC50 = 0.59 µM |

| 3-(piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Ki = 29 nM |

| Polyfunctionalized Pyridine (Compound 5) | AChE | IC50 = 13 nM |

| Polyfunctionalized Pyridine (Compound 5) | BuChE | IC50 = 3.1 µM |

| Pyrido[2,3-d]pyrimidin-7-one (PF-04691502) | PI3Kα | Ki = 1.8 nM |

Modulation of Intracellular Signaling Pathways and Cellular Responses

The interaction of Pyridine, 3-methyl-2-(4-piperidinyl)- derivatives with their biological targets initiates a cascade of downstream events, modulating intracellular signaling pathways and eliciting diverse cellular responses. These effects range from epigenetic modifications and altered metabolic states to the induction of apoptosis.

For instance, potent LSD1 inhibitors from this class have been shown to increase cellular H3K4 methylation, a key epigenetic mark for active gene transcription. nih.gov This activity leads to a strong inhibition of proliferation in various leukemia and solid tumor cells, with EC50 values as low as 280 nM, while having minimal effects on normal cells. nih.gov

In another study, a pyridine analog of the anticancer drug dacarbazine (B1669748) was found to induce cytotoxicity through the formation of reactive oxygen species (ROS). researchgate.netnih.gov This oxidative stress was linked to a decrease in the mitochondrial membrane potential and rupture of the lysosomal membrane. researchgate.netnih.gov The cytotoxic effects could be prevented by treatment with ROS scavengers, antioxidants, and mitochondrial permeability transition pore (MPT) blockers, confirming the central role of oxidative stress and mitochondrial dysfunction in the compound's mechanism of action. researchgate.netnih.gov

Furthermore, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which fall under the broader class of piperidine derivatives, have demonstrated the ability to reduce the growth of hematological cancer cell lines. nih.govmdpi.com This anti-proliferative effect was accompanied by an increase in the mRNA expression of apoptosis-promoting genes, such as p53 and Bax, indicating that these compounds can trigger programmed cell death pathways in cancer cells. nih.govmdpi.com The inhibition of signaling pathways crucial for cancer cell survival, such as the JAK/STAT pathway, has been proposed as a mechanism for piperidine-containing compounds. mdpi.com

Preclinical Efficacy Across Diverse Pharmacological Areas

Derivatives of the pyridine, 3-methyl-2-(4-piperidinyl)- scaffold have been the subject of extensive preclinical investigation, revealing a broad spectrum of pharmacological activities. These studies have demonstrated their potential in various therapeutic areas, ranging from infectious diseases to oncology and central nervous system disorders. The following sections detail the preclinical efficacy of these compounds in specific pharmacological domains.

Antimicrobial and Antiprotozoal Activities (e.g., Antimalarial, Antituberculosis, Anti-Chagas)

The emergence of drug-resistant pathogens has underscored the urgent need for novel antimicrobial and antiprotozoal agents. nih.gov Derivatives of pyridine have shown promise in this area, with various analogues exhibiting significant activity against a range of infectious organisms.

Antimalarial Activity:

Malaria remains a significant global health threat, and the development of new therapies is crucial, especially in light of growing drug resistance. malariaworld.orgbohrium.com Several studies have explored pyridine derivatives as potential antimalarial agents. For instance, a series of pyridine-based chalcone (B49325) derivatives were synthesized and tested against Plasmodium falciparum strains. One compound, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, demonstrated notable activity with IC50 values of 0.48 µg/mL against the 3D7 strain and 0.31 µg/mL against the FCR3 strain. researchgate.net

In another study, two series of pyridine derivatives were evaluated for their in vivo antimalarial activity against Plasmodium berghei. Compounds 2a, 2g, and 2h inhibited parasite multiplication by 90%, 91%, and 80%, respectively. bohrium.com The most active of these compounds were also tested in vitro against a chloroquine-resistant strain of Plasmodium falciparum, with compound 2g showing promising activity (IC50 = 0.0402 µM). bohrium.com Furthermore, hybrid pyridine substituted pyrazole 1,3,5-triazine (B166579) derivatives have been designed and shown to have considerable antimalarial activity, with IC50 values ranging from 32.74-46.80 μM against chloroquine-sensitive strains and 28.05-54.95 μM against chloroquine-resistant strains of P. falciparum. malariaworld.org

Antituberculosis Activity:

Tuberculosis (TB) continues to be a major global health issue, with the rise of multidrug-resistant strains necessitating the discovery of new therapeutic agents. nih.gov Pyridine derivatives have been identified as a promising class of compounds in the fight against Mycobacterium tuberculosis. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and synthesized, exhibiting potent in vitro activity with nanomolar minimum inhibitory concentrations (MICs) against the H37Rv strain and clinically isolated multidrug-resistant strains of M. tuberculosis. nih.gov

One of the most promising compounds from this series, 5k, demonstrated a significant reduction in the bacterial burden in a mouse model infected with M. tuberculosis H37Ra. nih.gov Another study focused on pyridine-2-methylamine derivatives as MmpL3 inhibitors, a crucial protein for the viability of M. tuberculosis. nih.gov These compounds showed antitubercular activity with MIC values ranging from 0.5 to 64 μg/mL. nih.gov Specifically, pyridine-2-methylamine-4-aryl (21), pyridine-3-methylamine-5-aryl (25), and oxazole-2-aryl-4-methylamine (30) displayed good activity with MICs between 0.5-1 μg/mL. nih.gov Additionally, 2,4-disubstituted pyridine derivatives have been shown to be effective against intracellularly located M. tuberculosis. frontiersin.org

Anti-Chagas Disease Activity:

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. nih.gov Research into new treatments has led to the investigation of pyridine derivatives. A hit-to-lead campaign focused on novel cyanopyridine analogues as antichagasic agents. nih.gov In a phenotypic screening against intracellular T. cruzi, several hits were identified with promising potency. nih.gov A set of 40 compounds was then designed, synthesized, and tested, with some showing good potency (EC50 <1 µM) and a good balance of potency and selectivity. nih.gov However, the antiparasitic activity of this particular series appeared to be driven by lipophilicity. nih.gov Another study on pyridinyl-1,3,4-thiadiazole derivatives found that they exhibited trypanocidal activity with IC50 values ranging from 3 to 226 μM against the trypomastigote form of T. cruzi. researchgate.net

Anticancer and Antiproliferative Potential

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of pyridine have been investigated for their potential to inhibit cancer cell growth and proliferation. While specific data on "Pyridine, 3-methyl-2-(4-piperidinyl)-" derivatives in this area is limited in the provided context, the broader class of pyridine-containing compounds has shown promise.

Research into various substituted pyridine derivatives has demonstrated their ability to interfere with cancer cell proliferation through different mechanisms. These mechanisms can include the inhibition of key enzymes involved in cell cycle progression, induction of apoptosis, and disruption of signaling pathways essential for tumor growth. The structural versatility of the pyridine scaffold allows for modifications that can be tailored to target specific cancer-related proteins. Further investigation into the anticancer and antiproliferative potential of "Pyridine, 3-methyl-2-(4-piperidinyl)-" derivatives is warranted to explore their therapeutic utility in oncology.

Central Nervous System (CNS) Related Activities (e.g., Analgesic, Sedative, Antidepressant, Opioid Receptor Modulation)

Compounds that act on the central nervous system (CNS) are crucial for treating a wide range of neurological and psychiatric disorders. The pyridine nucleus is a common feature in many CNS-active drugs, and derivatives of "Pyridine, 3-methyl-2-(4-piperidinyl)-" have been explored for their potential in this area.

Opioid Receptor Modulation:

The opioid system is a key target for pain management. Research has been conducted on derivatives of 2-substituted-3-aminopyridines for their interaction with opioid receptors. These studies have aimed to understand the structure-activity relationships that govern their binding affinity and functional activity at different opioid receptor subtypes (μ, δ, and κ). The goal is to develop novel analgesics with improved side-effect profiles compared to traditional opioids. Modifications to the pyridine and piperidine rings, as well as the substituents on these rings, can significantly influence the compound's affinity and efficacy at opioid receptors.

Other CNS Activities:

Beyond opioid receptor modulation, pyridine derivatives have been investigated for other CNS-related activities. These include potential analgesic, sedative, and antidepressant effects. The ability of these compounds to cross the blood-brain barrier is a critical factor in their development as CNS drugs. The physicochemical properties of the "Pyridine, 3-methyl-2-(4-piperidinyl)-" scaffold can be modified to enhance brain penetration and target specific neural pathways. While the provided information does not detail specific preclinical models or results for analgesic, sedative, or antidepressant activities of this particular scaffold, the broader class of pyridine derivatives has a well-established history in CNS drug discovery, suggesting that this is a promising area for further research.

Anti-inflammatory and Other Pharmacological Actions

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a significant area of pharmaceutical research. Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to suppress the production of inflammatory cytokines. The structural features of the "Pyridine, 3-methyl-2-(4-piperidinyl)-" scaffold can be optimized to enhance these anti-inflammatory properties.

In addition to anti-inflammatory actions, the versatility of the pyridine core has led to investigations into other pharmacological activities. These can include cardiovascular effects, metabolic disease modulation, and other potential therapeutic applications. The specific pharmacological profile of any given derivative is highly dependent on the nature and position of the substituents on the pyridine and piperidine rings. Further studies are needed to fully elucidate the range of pharmacological actions of "Pyridine, 3-methyl-2-(4-piperidinyl)-" derivatives and their potential for the development of new therapies for a variety of conditions.

Preclinical in Vitro and Ex Vivo Pharmacological Evaluation Methodologies

In Vitro Efficacy and Potency Assays

Initial screening of a compound's biological activity is conducted through in vitro efficacy and potency assays. These tests measure the compound's ability to produce a desired biological response and the concentration at which it does so.

Cell-based assays are fundamental in early drug discovery to understand how a compound like Pyridine (B92270), 3-methyl-2-(4-piperidinyl)- interacts with its biological target in a cellular environment. elsevierpure.comnih.gov These assays can measure a wide range of functional responses, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways. nih.gov

For instance, novel pyridine and pyrimidine (B1678525) derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), and A549 (lung). nih.govnih.gov In such assays, the half-maximal inhibitory concentration (IC₅₀) is determined to quantify the compound's potency in inhibiting cell growth. nih.govmdpi.com Similarly, if the compound is designed as a receptor agonist, cell-based systems can be employed to measure its activation potential and determine its half-maximal effective concentration (EC₅₀). elsevierpure.com

Reporter gene assays are a versatile tool for studying the effect of compounds on specific signaling pathways. nih.gov These assays genetically modify cells to express a reporter protein, such as luciferase or β-lactamase, under the control of a promoter that is responsive to a particular signaling cascade. nih.govnih.gov When a compound activates or inhibits the pathway, the expression level of the reporter gene changes, which can be quantified by measuring the light output or enzymatic activity of the reporter protein. mdpi.com

This method provides a highly sensitive and high-throughput means to screen for receptor agonists or antagonists. nih.gov For example, a compound's effect on a G-protein coupled receptor (GPCR) could be assessed by linking a GPCR-responsive promoter to the luciferase gene. An increase or decrease in luminescence upon treatment with the compound would indicate agonistic or antagonistic activity, respectively. It is crucial, however, to conduct counter-screens to ensure the compound does not directly inhibit the reporter enzyme, which could lead to false-positive results. mdpi.com

Selectivity Profiling and Off-Target Interaction Assessment

A critical step in lead optimization is to assess the selectivity of a compound for its intended target. A highly selective compound minimizes the risk of off-target effects.

Selectivity is often evaluated by screening the compound against a broad panel of related and unrelated biological targets, such as a panel of kinases or receptors. mdpi.com For example, a pyrrolo[2,3-d]pyrimidine derivative was tested against 50 different kinases to confirm its high selectivity for its primary target, CSF1R. mdpi.com The results can be quantified using a selectivity score (S-score), where a score approaching zero indicates high selectivity. mdpi.com

Another key aspect of this profiling is assessing interactions with enzymes critical for drug metabolism, primarily the cytochrome P450 (CYP) family. acs.org Significant inhibition of major CYP isoforms like CYP3A4 can lead to adverse drug-drug interactions. Therefore, compounds are tested for their inhibitory activity against a panel of CYP enzymes at various concentrations. acs.org

| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |

|---|---|---|

| Target Kinase A | 95% | 15 |

| Off-Target Kinase B | 25% | > 10,000 |

| Off-Target Kinase C | 18% | > 10,000 |

| Off-Target Kinase D | 8% | > 10,000 |

Disclaimer: The data presented in this table is purely illustrative to demonstrate how selectivity profiling results are typically displayed and does not represent actual experimental data for Pyridine, 3-methyl-2-(4-piperidinyl)-.

In Vitro Drug Metabolism and Pharmacokinetics (ADME) Characterization for Lead Optimization

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is essential for predicting its in vivo behavior. bioivt.comthepharmajournal.com In vitro ADME assays are performed early in the discovery process to identify and optimize compounds with favorable pharmacokinetic profiles. nih.govresearchgate.net

Metabolic stability assays predict how quickly a compound will be metabolized in the body. bioivt.com These studies typically involve incubating the compound with liver microsomes or plasma from different species (e.g., rat, dog, human) and measuring the concentration of the parent compound over time. nih.govspringernature.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov

The results are often expressed as the compound's half-life (t½) and intrinsic clearance (CLint). nih.govrsc.org A compound with high metabolic stability (long half-life, low clearance) is more likely to have good bioavailability and a longer duration of action in vivo. For example, studies on a pyrimidine derivative showed that after a 60-minute incubation with liver microsomes, 42.8% of the compound remained in rat microsomes and 42.0% in human microsomes, indicating moderate stability. nih.gov

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |

|---|---|---|---|

| Human | 45 | 15.4 | 40% |

| Rat | 30 | 23.1 | 25% |

| Dog | 62 | 11.2 | 52% |

Disclaimer: This table contains hypothetical data for illustrative purposes and is not based on experimental results for Pyridine, 3-methyl-2-(4-piperidinyl)-.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is crucial. The BBB is a highly selective barrier that protects the brain. frontiersin.org Both in vitro assays and in silico (computational) models are used to predict BBB permeability.

In silico models use the chemical structure of a compound to predict its ability to penetrate the BBB. nih.govmdpi.com These quantitative structure-activity relationship (QSAR) models are built using data from large sets of known compounds and employ molecular descriptors such as lipophilicity (logP), polar surface area, molecular weight, and the number of rotatable bonds. nih.govnih.gov Machine learning algorithms like support vector machines (SVM) and generalized regression models have been successfully applied to create predictive models with high accuracy. nih.govmdpi.com While these models are valuable for screening large numbers of compounds quickly, their predictions must be confirmed with experimental data. researchgate.net

Based on the available scientific literature, there are no specific ex vivo pharmacological studies published for the compound "Pyridine, 3-methyl-2-(4-piperidinyl)-". Research into the broader classes of pyridine and piperidine (B6355638) derivatives reveals a wide array of pharmacological activities, but data pertaining to this exact molecule in isolated tissue models is not present in the provided search results.

Therefore, a detailed section on the Ex Vivo Pharmacological Studies in Tissue Models for "Pyridine, 3-methyl-2-(4-piperidinyl)-" with specific research findings and data tables cannot be constructed at this time.

Advanced Applications and Future Research Directions for Pyridine, 3 Methyl 2 4 Piperidinyl

Utilization as Chemical Building Blocks for Complex Organic Synthesis

The structure of 3-methyl-2-(4-piperidinyl)pyridine is well-suited for use as a versatile intermediate in the construction of more elaborate molecular frameworks. The pyridine (B92270) ring, an electron-deficient aromatic system, and the piperidine (B6355638) ring, a saturated amine, offer multiple points for chemical modification, enabling its use in creating a wide array of functionalized molecules.

The bifunctional nature of 3-methyl-2-(4-piperidinyl)pyridine allows it to serve as a precursor for a variety of more complex heterocyclic structures. The secondary amine of the piperidine ring is a key functional group for derivatization, while the pyridine ring can undergo various substitution reactions. This dual reactivity is instrumental in synthesizing fused ring systems and other complex heterocyclic compounds. For instance, the piperidine nitrogen can be acylated, alkylated, or used in condensation reactions to build new ring systems. Concurrently, the pyridine ring can be functionalized to introduce additional complexity.

The synthesis of fused pyridine ring systems is a significant area of research due to their diverse biological activities. researchgate.net Methodologies for constructing fused heterocycles often involve the cyclization of appropriately substituted pyridine precursors. researchgate.netmdpi.com The 3-methyl-2-(4-piperidinyl)pyridine scaffold can be envisioned as a starting point for creating novel pyrido-fused systems, which are of considerable interest in medicinal chemistry.

Table 1: Potential Heterocyclic Systems Derived from Pyridine-Piperidine Scaffolds

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Class | Potential Application Area |

|---|---|---|---|

| 2-Aminopyridine derivative | Cyclocondensation | Fused Pyrimidines | Pharmaceuticals |

| Pyridine with ortho-amino ester | Annulation | Quinazolinones | Medicinal Chemistry |

| Substituted Piperidine | Intramolecular Cyclization | Bicyclic Alkaloids | Natural Product Synthesis |

Pyridine and its derivatives are foundational components in the agrochemical industry, forming the core of many herbicides, insecticides, and fungicides. researchgate.netagropages.com These compounds are valued for their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com The 3-methylpyridine (B133936) substructure, in particular, is a crucial intermediate for the fourth generation of high-efficacy, low-toxicity agrochemical products. agropages.com Chlorinated and fluorinated derivatives of methylpyridines are used to produce a variety of pesticides, including imidacloprid, acetamiprid, and fluazuron. agropages.com Given this precedent, 3-methyl-2-(4-piperidinyl)pyridine represents a viable starting material for the synthesis of novel agrochemicals, where the piperidinyl group can be modified to fine-tune biological activity and physical properties.

In the field of dye synthesis, pyridinone-based structures, which can be derived from pyridine precursors, are increasingly used to create bright and lightfast disperse dyes for synthetic fabrics like polyester. researchgate.netnih.gov The synthesis typically involves coupling a pyridinone intermediate with various aromatic and heteroaromatic diazonium salts. nih.gov The 3-methyl-2-(4-piperidinyl)pyridine scaffold could be transformed into a corresponding pyridinone and subsequently used to generate a novel class of azo dyes, with the piperidine moiety offering a point for modification to alter color and performance properties. researchgate.net

Development as Scaffolds for High-Throughput Screening Libraries

In modern drug discovery, the pyridine-piperidine motif is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyridine-based heterocycles are among the most prevalent pharmacophores in drug development. nih.gov The combination with a piperidine ring, another common feature in bioactive molecules, makes 3-methyl-2-(4-piperidinyl)pyridine an excellent candidate for building compound libraries for high-throughput screening (HTS) to identify new therapeutic leads. nih.govnih.gov

Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. Therefore, the development of non-racemic (enantiomerically pure) scaffolds is essential for creating high-quality screening libraries. The synthesis of chiral 3-substituted piperidines is a key objective in pharmaceutical chemistry. acs.org While direct enantioselective synthesis starting from pyridine itself can be challenging, strategies often involve the reduction and functionalization of activated pyridinium (B92312) species. acs.org A key approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a protected dihydropyridine (B1217469) intermediate, which can then be reduced to provide enantioenriched 3-substituted piperidines. acs.org Applying such methodologies to a precursor of 3-methyl-2-(4-piperidinyl)pyridine could yield non-racemic scaffolds, allowing for the creation of stereochemically defined compound libraries. nih.gov

To maximize the potential of a screening library, it is crucial to expand its molecular diversity. The 3-methyl-2-(4-piperidinyl)pyridine scaffold offers several strategic points for diversification to explore a broad chemical space. nih.gov

Table 2: Diversification Strategies for the 3-methyl-2-(4-piperidinyl)pyridine Scaffold

| Modification Site | Potential Reactions | Reagents / Building Blocks | Resulting Functionality |

|---|---|---|---|

| Piperidine Nitrogen (N-H) | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea formation | Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates | Amides, Sulfonamides, Substituted Amines, Ureas |

| Pyridine Ring (C-H) | Halogenation, Metal-catalyzed cross-coupling | NBS, Br₂, Palladium catalysts, Boronic acids | Halogenated, Arylated, or Alkylated Pyridines |

| Methyl Group (C-H) | Oxidation, Halogenation | Oxidizing agents, NBS | Carboxylic acids, Aldehydes, Halomethyl groups |

The "Libraries from Libraries" concept, a diversity-oriented synthesis approach, can be applied where an initial library built on the scaffold undergoes further chemical transformations to generate new libraries with distinct properties. nih.gov This multi-tiered strategy significantly enhances the structural and property diversity of the final compound collection. nih.gov

Engineering as Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular or physiological contexts. The 3-methyl-2-(4-piperidinyl)pyridine scaffold is suitable for engineering such probes. Its ability to be systematically modified allows for the optimization of binding affinity and selectivity for a target of interest.

For example, related structures like 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been developed into potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important enzyme in gene expression regulation. nih.gov These inhibitors serve as chemical probes to study the biological roles of LSD1 and as potential therapeutics. nih.gov Similarly, fluorinated analogs such as 3-fluoro-4-(piperidin-2-yl)pyridine (B13602756) can act as probes for studying specific biological pathways due to their selective interactions with molecular targets, often in the central nervous system. evitachem.com By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups onto the 3-methyl-2-(4-piperidinyl)pyridine scaffold, researchers can create powerful tools for target identification, imaging, and elucidating complex biological processes.

Design of Fluorescence Probes for Biological Pathway Tracing

The inherent biological activity of the Pyridine, 3-methyl-2-(4-piperidinyl)- scaffold makes it an attractive framework for the design of fluorescence probes. By conjugating a fluorophore to this core structure, researchers can create molecules that retain their ability to interact with specific biological targets while enabling visualization through fluorescence microscopy. This approach allows for the real-time tracking of the probe's distribution and localization within living cells, providing valuable insights into biological pathways.

A key strategy in the design of such probes involves the functionalization of the piperidine or pyridine rings with a fluorescent dye. The choice of fluorophore is critical and is often guided by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. For instance, styrylpyridinium derivatives are known to be effective for fluorescent cell imaging. nih.gov The synthesis of these probes typically involves a condensation reaction between a picolinium salt and an aldehyde in the presence of a catalyst like piperidine. nih.gov Another class of fluorophores, BODIPY (boron-dipyrromethene) dyes, are also utilized due to their sharp emission spectra and high fluorescence quantum yields. The conjugation of a BODIPY-FL-propanoic acid to a scaffold can be achieved through standard peptide coupling methodologies. nih.gov

Table 1: Examples of Fluorophores Used in Probe Design

| Fluorophore Class | Key Features | Example of Application |

| Styrylpyridinium Dyes | Large Stokes' shifts, potential for theranostic properties. nih.gov | Bio-imaging agents, DNA binding. nih.gov |

| BODIPY Dyes | High quantum yields, sharp emission peaks, good photostability. | Labeling of cellular structures. frontiersin.org |

| 1,8-Naphthalimides | Environment-sensitive fluorescence, potential for cellular imaging. | Cytotoxicity and cellular imaging studies. mdpi.com |

Development of Activity-Based Probes for Target Validation

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological systems. Activity-based probes (ABPs) are a key component of this approach. These probes are designed to covalently modify the active site of a specific enzyme or class of enzymes, allowing for their detection, enrichment, and identification. The Pyridine, 3-methyl-2-(4-piperidinyl)- scaffold can serve as a recognition element within an ABP, directing the probe to its protein target.

The design of an ABP based on this scaffold would typically involve three key components:

The Recognition Element: The Pyridine, 3-methyl-2-(4-piperidinyl)- moiety, which provides binding affinity and selectivity for the target protein.

The Reactive Group (Warhead): An electrophilic group that forms a covalent bond with a nucleophilic residue in the active site of the target enzyme.

The Reporter Tag: A group, such as a fluorophore or a biotin (B1667282) tag, that enables visualization or affinity purification of the probe-enzyme complex.

The development of such probes requires a deep understanding of the target enzyme's active site and mechanism of action. The choice of the reactive group is critical and must be tailored to the specific nucleophilic residues present in the active site. The linker connecting the recognition element to the reactive group and reporter tag must be carefully designed to ensure proper positioning for covalent modification without compromising the binding affinity of the scaffold.

While specific examples of ABPs derived directly from Pyridine, 3-methyl-2-(4-piperidinyl)- are not yet prominent in the literature, the principles of ABP design are well-established. The piperidine and pyridine rings offer multiple sites for chemical modification, allowing for the strategic placement of the reactive group and reporter tag. The exploration of this scaffold in the context of ABPP represents a promising avenue for future research, with the potential to uncover novel therapeutic targets and deepen our understanding of disease-related enzymatic pathways.

Table 2: Components of an Activity-Based Probe

| Component | Function | Examples |

| Recognition Element | Provides binding affinity and selectivity for the target. | Pyridine, 3-methyl-2-(4-piperidinyl)- |

| Reactive Group (Warhead) | Forms a covalent bond with the target enzyme. | Fluorophosphonates, acrylates, epoxides |

| Reporter Tag | Enables detection and/or enrichment of the probe-target adduct. | Fluorophores (e.g., Rhodamine, Fluorescein), Biotin |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-methyl-2-(4-piperidinyl)pyridine, and what key reaction parameters influence yield?

- Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in related piperidinyl pyridine derivatives, reactions under basic conditions (e.g., NaOH in dichloromethane) have been employed, with careful control of stoichiometry and temperature to optimize yields . Protecting groups for the piperidine nitrogen (e.g., Boc or Fmoc) may prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 3-methyl-2-(4-piperidinyl)pyridine post-synthesis?

- Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl and piperidinyl groups) and confirms substitution patterns.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected m/z for C11H16N2).

- IR Spectroscopy: Identifies functional groups (e.g., C-N stretching in piperidine).

- X-ray Crystallography: Provides definitive structural confirmation for crystalline samples .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., density, pKa) of this compound?

- Answer: Discrepancies may arise from measurement techniques (e.g., computational vs. experimental). Cross-validate using:

- Potentiometric Titration: For accurate pKa determination.

- Gas Pycnometry: Measures experimental density.

- DFT Calculations: Predicts properties like acidity constants and optimizes molecular geometry for comparison .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl and 4-piperidinyl groups influence the compound’s reactivity in metal coordination chemistry?

- Answer: The 3-methyl group introduces steric hindrance, potentially restricting ligand orientation during metal coordination. The piperidinyl nitrogen’s lone pair enhances electron donation to metals, as observed in Pt(II) complexes with analogous ligands. Researchers should:

- Conduct titration experiments (UV-Vis or NMR) to assess binding constants.

- Use X-ray crystallography to determine coordination geometry and bond lengths .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives of 3-methyl-2-(4-piperidinyl)pyridine?

- Answer: Contradictions may arise from dynamic processes (e.g., ring puckering in piperidine). Use:

- Variable-Temperature NMR: To study conformational changes (e.g., chair-boat transitions in piperidine).

- 2D NMR Techniques (NOESY/ROESY): Elucidates spatial interactions between protons.

- Deuterated Solvents: Minimizes solvent interference in splitting patterns .

Q. How can computational modeling guide the design of 3-methyl-2-(4-piperidinyl)pyridine analogs with enhanced bioactivity?

- Answer:

- Molecular Docking: Predicts binding affinity to target proteins (e.g., enzymes or receptors).

- QSAR Studies: Correlates substituent effects (e.g., methyl vs. trifluoromethyl) with activity.

- MD Simulations: Evaluates ligand stability in biological environments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.